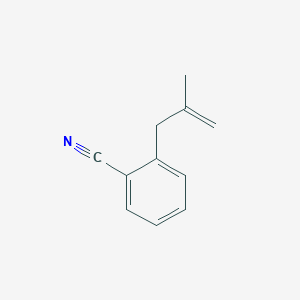

3-(2-氰基苯基)-2-甲基-1-丙烯

货号 B1315612

CAS 编号:

97780-98-8

分子量: 157.21 g/mol

InChI 键: GBDRLTMHKWOQSX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials. It would include the reagents used, the conditions under which the reaction is carried out, and the mechanism of the reaction .Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with different reagents under various conditions .Physical And Chemical Properties Analysis

This would involve determining properties such as melting point, boiling point, solubility in various solvents, and spectral properties (IR, NMR, UV-Vis, etc.) .科学研究应用

-

Synthesis of Multi-Substituted Pyrrole Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: This compound is used in the synthesis of multi-substituted pyrrole derivatives through a [3+2] cycloaddition reaction with Tosylmethyl Isocyanides (TosMICs) and electron-deficient compounds .

- Methods of Application: The reaction occurs selectively on the less polar 4-position ene bond .

- Results or Outcomes: This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .

-

Reactions of 3-(2-Cyanophenyl)quinazolin-4(3H)-ones with Primary Amines

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: The reaction of 3-(2-cyanophenyl)quinazolin-4(3H)-one with various primary alkylamines gave 3-alkylquinazolin-4(3H)-ones via an addition of the nucleophile, ring opening, and ring closure (ANRORC) mechanism .

- Methods of Application: This type of reaction required hydroxy group functionality in either the solvent or reagent .

- Results or Outcomes: The product 4a in 56% yield was obtained with 2-aminobenzoni .

-

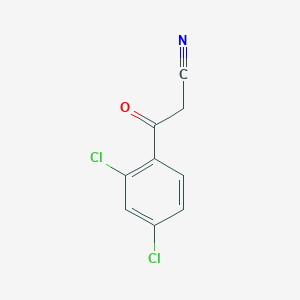

Synthesis of 2-(2-Cyanophenyl)-N-phenylacetamide Derivatives

- Scientific Field: Medicinal Chemistry

- Application Summary: A novel series of 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized from methyl-2-(2-cyanophenyl)acetates by selective amidation using AlMe3 as catalyst .

- Methods of Application: All the newly synthesized derivatives were evaluated for their in vitro anticancer activity and molecular docking studies were performed with human DNA topoisomerase II .

- Results or Outcomes: The results of these studies are not provided in the summary .

-

Synthesis of Multi-Substituted Pyrrole Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures, some of which have good biological activities .

- Methods of Application: The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate .

- Results or Outcomes: This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .

-

Reactions of 3-(2-Cyanophenyl)quinazolin-4(3H)-ones with Primary Amines

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: The reaction of 3-(2-cyanophenyl)quinazolin-4(3H)-one with various primary alkylamines gave 3-alkylquinazolin-4(3H)-ones via an addition of the nucleophile, ring opening, and ring closure (ANRORC) mechanism .

- Methods of Application: This type of reaction required hydroxy group functionality in either the solvent or reagent .

- Results or Outcomes: The product 4a in 56% yield was obtained with 2-aminobenzoni .

-

Synthesis of 2-(2-Cyanophenyl)-N-phenylacetamide Derivatives

- Scientific Field: Medicinal Chemistry

- Application Summary: A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized from methyl-2-(2-cyanophenyl)acetates by selective amidation using AlMe3 as catalyst .

- Methods of Application: All the newly synthesized derivatives were evaluated for their in vitro anticancer activity and molecular docking studies were performed with human DNA topoisomerase II .

- Results or Outcomes: The results of these studies are not provided in the summary .

-

Synthesis of Multi-Substituted Pyrrole Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures, some of which have good biological activities .

- Methods of Application: The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate .

- Results or Outcomes: This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .

-

Reactions of 3-(2-Cyanophenyl)quinazolin-4(3H)-ones with Primary Amines

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: The reaction of 3-(2-cyanophenyl)quinazolin-4(3H)-one with various primary alkylamines gave 3-alkylquinazolin-4(3H)-ones via an addition of the nucleophile, ring opening, and ring closure (ANRORC) mechanism .

- Methods of Application: This type of reaction required hydroxy group functionality in either the solvent or reagent .

- Results or Outcomes: The product 4a in 56% yield was obtained with 2-aminobenzoni .

-

Synthesis of 2-(2-Cyanophenyl)-N-phenylacetamide Derivatives

- Scientific Field: Medicinal Chemistry

- Application Summary: A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized from methyl-2-(2-cyanophenyl)acetates by selective amidation using AlMe3 as catalyst .

- Methods of Application: All the newly synthesized derivatives were evaluated for their in vitro anticancer activity and molecular docking studies were performed with human DNA topoisomerase II .

- Results or Outcomes: The results of these studies are not provided in the summary .

安全和危害

属性

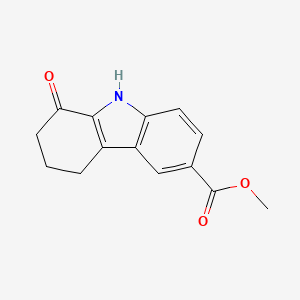

IUPAC Name |

2-(2-methylprop-2-enyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6H,1,7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDRLTMHKWOQSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=CC=C1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20539948 |

Source

|

| Record name | 2-(2-Methylprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Cyanophenyl)-2-methyl-1-propene | |

CAS RN |

97780-98-8 |

Source

|

| Record name | 2-(2-Methylprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

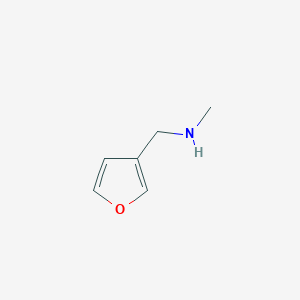

1-(furan-3-yl)-N-methylmethanamine

23008-21-1

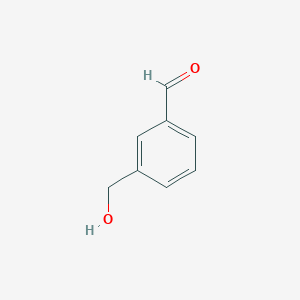

3-(Hydroxymethyl)benzaldehyde

52010-98-7

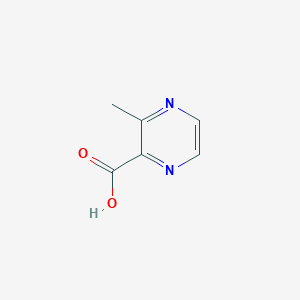

3-Methylpyrazine-2-carboxylic Acid

41110-28-5

![Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1315539.png)

![Spiro[4.6]undecan-1-one](/img/structure/B1315546.png)

![Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B1315555.png)